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molecular formula C14H13N3OS B8342647 5-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylpyridin-2-amine

5-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylpyridin-2-amine

Cat. No. B8342647
M. Wt: 271.34 g/mol
InChI Key: PEJHEZUYSMYMAF-UHFFFAOYSA-N
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Patent
US08163928B2

Procedure details

The title compound was prepared according to the method used for the preparation of 2-(2-methoxypyrimidin-5-yl)-1,3-benzothiazole, now starting from 1,3-benzothiazol-5-amine (50 mg, 0.33 mmol) and 5-bromo-N-methylpyridin-2-amine (75 mg, 0.40 mmol). The is crude material was purified on a preparative HPLC to give the title compound (12 mg) as a pale beige solid. 1H NMR δ ppm 8.62 (d, 1H) 7.95 (dd, 1H) 7.61 (d, 1H) 7.19 (q, 1H) 7.07 (d, 1H) 6.69 (dd, 1H) 6.56 (d, 1H) 5.24 (s, 2H) 2.85 (d, 3H); MS m/z (M+H) 257.
Name
2-(2-methoxypyrimidin-5-yl)-1,3-benzothiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
75 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2]C1N=CC(C2SC3C=CC=CC=3N=2)=CN=1.[S:18]1[C:22]2[CH:23]=[CH:24][C:25](N)=[CH:26][C:21]=2[N:20]=[CH:19]1.Br[C:29]1[CH:30]=[CH:31][C:32]([NH:35][CH3:36])=[N:33][CH:34]=1>>[CH3:1][O:2][C:25]1[CH:24]=[CH:23][C:22]2[S:18][C:19]([C:29]3[CH:30]=[CH:31][C:32]([NH:35][CH3:36])=[N:33][CH:34]=3)=[N:20][C:21]=2[CH:26]=1

Inputs

Step One
Name
2-(2-methoxypyrimidin-5-yl)-1,3-benzothiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=C(C=N1)C=1SC2=C(N1)C=CC=C2
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
S1C=NC2=C1C=CC(=C2)N
Step Three
Name
Quantity
75 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
was purified on a preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(N=C(S2)C=2C=CC(=NC2)NC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 12 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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